
4,6-Dichloropyrimidine-5-sulfonyl chloride
Overview
Description
4,6-Dichloropyrimidine-5-sulfonyl chloride (CAS: 1216003-03-0) is a heterocyclic compound with the molecular formula C₄HCl₃N₂O₂S and a molecular weight of 247.5 g/mol . Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a sulfonyl chloride group at position 3. The SMILES notation is ClC1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl, and the InChIKey is NEIUMSPCGPZYQT-UHFFFAOYSA-N .
This compound is marketed as a versatile small-molecule scaffold for laboratory use, particularly in synthesizing pharmaceuticals, agrochemicals, and functional materials . Its reactivity stems from the sulfonyl chloride group, which acts as a strong electrophile, enabling nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrimidine-5-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 140°C) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, including:
- Antiviral Agents : It is involved in the development of compounds targeting viral infections.
- Anticancer Drugs : Research indicates its role in synthesizing active pharmaceutical ingredients that exhibit anticancer properties.
- Sulfonamide Derivatives : 4,6-Dichloropyrimidine-5-sulfonyl chloride is utilized to produce sulfonamides, which are essential in treating bacterial infections and are integral to antibiotic development .
Case Study: Synthesis of Anticancer Agents
A notable study demonstrated the synthesis of pyrimidine-based compounds using this compound as an intermediate. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer therapy .
Agrochemical Applications
In agrochemistry, this compound is employed to develop herbicides and pesticides. Its ability to modify biological pathways in target pests makes it valuable for creating effective crop protection agents while minimizing environmental impact .
Material Science Applications
The compound finds applications in material science for synthesizing specialty polymers and coatings. These materials often exhibit enhanced chemical resistance and durability, making them suitable for industrial applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting various compounds. Its application improves the sensitivity and specificity of assays, making it a valuable tool in biochemical analysis .
Data Table: Applications Overview
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Intermediate for antiviral and anticancer drugs | Enhances drug efficacy and specificity |
Agrochemicals | Development of herbicides and pesticides | Targets pests effectively with low environmental impact |
Material Science | Synthesis of specialty polymers | Improves chemical resistance and durability |
Analytical Chemistry | Reagent for compound detection | Increases assay sensitivity and specificity |
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrimidine-5-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variants
2-Chloropyrimidine-5-sulfonyl Chloride (CAS: 98026-88-1)
- Molecular Formula : C₄H₂Cl₂N₂O₂S
- Molecular Weight : 213.03 g/mol
- Key Differences :
- Chlorine at position 2 instead of 4 and 6.
- Lower molecular weight and reduced steric hindrance due to fewer chlorine atoms.
- Reactivity : The sulfonyl chloride group remains reactive, but the altered chlorine positions may direct nucleophilic attacks to different sites on the pyrimidine ring .
4,6-Dichloropyrimidine-5-carbaldehyde (CAS: 5305-40-8)
- Similarity Score : 0.87
- Molecular Formula : C₅H₂Cl₂N₂O
- Key Differences :
- Replacement of the sulfonyl chloride group with an aldehyde (-CHO).
- Aldehyde functionality enables condensation reactions (e.g., formation of Schiff bases).
- Applications : Less reactive toward nucleophiles compared to sulfonyl chlorides but useful in constructing carbon-nitrogen bonds .
Substituted Pyrimidines with Modified Backbones
4-Chloro-6-methoxy-5-nitropyrimidine (CAS: 52854-14-5)
- Similarity Score : 0.94
- Molecular Formula : C₅H₃ClN₃O₃
- Key Differences: Methoxy (-OCH₃) and nitro (-NO₂) groups replace chlorines and sulfonyl chloride. Nitro group enhances electrophilicity, favoring reduction or substitution reactions.
- Applications : Intermediate in explosives or dye synthesis due to nitro group reactivity .
5-Allyl-4,6-dichloropyrimidine (CAS: 16019-31-1)
- Similarity Score : 0.82
- Molecular Formula : C₇H₅Cl₂N₂
- Key Differences :
- Allyl (-CH₂CH=CH₂) group at position 5 instead of sulfonyl chloride.
- Allyl functionality enables cycloaddition or polymerization reactions.
- Applications : Building block for polymers or cross-linked materials .
Structural Analogs with Reduced Reactivity
4,6-Dichloro-2-methylpyrimidin-5-amine (CAS: 39906-04-2)
- Similarity Score : 0.64
- Molecular Formula : C₅H₄Cl₂N₃
- Key Differences :
- Methyl (-CH₃) and amine (-NH₂) groups replace sulfonyl chloride.
- Amine group introduces basicity and hydrogen-bonding capability.
- Applications : Less reactive; used in coordination chemistry or as a ligand .
Comparative Data Table
Key Research Findings
Reactivity Hierarchy : Sulfonyl chloride derivatives exhibit higher reactivity in nucleophilic substitutions compared to aldehydes or amines due to the strong electron-withdrawing nature of the -SO₂Cl group .
Positional Effects : Chlorine at position 2 (in 2-chloropyrimidine-5-sulfonyl chloride) reduces steric hindrance but may alter regioselectivity in reactions compared to the 4,6-dichloro analog .
Functional Group Trade-offs : Nitro and methoxy groups (e.g., in CAS 52854-14-5) enhance thermal stability but limit versatility compared to sulfonyl chlorides .
Biological Activity
4,6-Dichloropyrimidine-5-sulfonyl chloride is a synthetic compound that plays a significant role in medicinal chemistry, particularly as a precursor for various biologically active molecules. Its unique structural features, including the presence of chlorine atoms and a sulfonyl chloride functional group, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. The compound features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms and at position 5 with a sulfonyl chloride group. This configuration enhances its electrophilic properties, allowing it to engage in nucleophilic substitution reactions essential for organic synthesis.
Antibacterial Properties
This compound is primarily recognized for its role in synthesizing sulfonamide antibiotics. These antibiotics exert their antibacterial effects by inhibiting bacterial folate synthesis, which is crucial for nucleic acid production. Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Antiviral Activity
Recent research highlights the antiviral potential of pyrimidine derivatives. For instance, compounds derived from similar structures have shown promising activity against HIV-1 and influenza viruses. In vitro studies indicate that certain derivatives possess EC50 values comparable to established antiviral agents, suggesting potential therapeutic applications in treating viral infections .
Anticancer Activity
The anticancer properties of this compound have been explored through various derivatives that exhibit selective cytotoxicity against cancer cell lines. For example, some compounds demonstrate IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chlorination of Pyrimidine Derivatives : Utilizing chlorinating agents to introduce chlorine substituents at the 4 and 6 positions.
- Sulfonation Reactions : Employing sulfonyl chlorides to add the sulfonyl group at position 5.
- Nucleophilic Substitution : Engaging in reactions with biological nucleophiles to form various derivatives.
These methods underline the compound's accessibility for industrial applications in pharmaceuticals and agrochemicals .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of synthesized derivatives based on this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be as low as 6.5 μg/mL for some derivatives, demonstrating their potential as effective antibacterial agents .
Case Study 2: Antiviral Screening
In a screening of pyrimidine derivatives for antiviral activity against HIV-1, certain compounds exhibited EC50 values ranging from 0.0049 μM to 0.0026 μM. These values indicate that these derivatives are equipotent to leading antiviral drugs and suggest their utility in developing new treatments for viral infections .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | CHClNOS | Antibacterial, antiviral, anticancer |
2,4-Dichloropyrimidine-5-sulfonyl chloride | CHClNOS | Antibacterial |
5-Fluorouracil | CHFNO | Anticancer |
This comparison highlights the unique biological activities associated with different structural variations within pyrimidine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4,6-dichloropyrimidine-5-sulfonyl chloride, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis typically involves chlorosulfonation of a pyrimidine precursor. For example, sulfonation of 4,6-dichloropyrimidine-5-ol with chlorosulfonic acid under controlled temperature (0–5°C) followed by quenching with thionyl chloride yields the sulfonyl chloride derivative. Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane). Monitoring by TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane) ensures purity .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Absence of aromatic protons (due to substitution at C5) and characteristic splitting patterns for neighboring chlorine atoms.
- ¹³C NMR: Peaks at ~160 ppm (sulfonyl group) and ~150–155 ppm (pyrimidine carbons).
- IR Spectroscopy: Strong absorption bands at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch).
- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., m/z 251.90 [M+H]⁺).
These techniques collectively confirm identity and rule out impurities like hydrolyzed sulfonic acids .
Q. What storage conditions are critical to prevent degradation of this compound?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, amber glass containers. Avoid exposure to moisture (hydrolysis to sulfonic acid occurs rapidly) and prolonged room-temperature handling. Periodic NMR analysis (every 3–6 months) is recommended to monitor stability .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other sulfonylating agents (e.g., sulfonyl fluorides) in nucleophilic substitution reactions?
Methodological Answer: The sulfonyl chloride group exhibits higher electrophilicity than sulfonyl fluorides, enabling faster reactions with amines or alcohols. However, this reactivity necessitates strict temperature control (–10°C to 0°C) to minimize side reactions (e.g., hydrolysis). Comparative kinetic studies using UV-Vis spectroscopy to track reaction progress (λmax ~270 nm for sulfonamide formation) can quantify rate differences. For example, reactions with benzylamine show a 3x faster rate compared to sulfonyl fluorides under identical conditions .
Q. What intermediates form during the substitution of the sulfonyl chloride group, and how can they be characterized mechanistically?
Methodological Answer: In situ FTIR and ¹H NMR studies reveal transient intermediates:
- Thioether adducts: Observed when using thiol nucleophiles (e.g., cysteine derivatives), detectable via S–H stretch (~2550 cm⁻¹) in IR.
- Sulfonate esters: Formed with alcohols, identifiable by ¹³C NMR shifts at ~70 ppm (C–O–S).
Isotopic labeling (¹⁸O in sulfonyl chloride) combined with mass spectrometry can track oxygen transfer pathways during hydrolysis or substitution .
Q. How can researchers resolve contradictions in reported yields for sulfonylation reactions involving this compound?
Methodological Answer: Contradictions often arise from solvent polarity, moisture levels, or competing hydrolysis. Systematic analysis includes:
- Design of Experiments (DoE): Vary parameters (solvent: DCM vs. THF; temperature: –20°C vs. 0°C) and quantify yield via HPLC (C18 column, acetonitrile/water gradient).
- Water Content Assay: Karl Fischer titration to correlate residual moisture (<50 ppm) with yield.
For example, DCM with 30 ppm water yields >85% sulfonamide, while THF with 100 ppm water drops yield to <60% .
Q. What strategies optimize regioselectivity when modifying the pyrimidine ring’s chlorine substituents?
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at –78°C to selectively deprotonate C4 or C6 positions, followed by quenching with electrophiles.
- Protection/Deprotection: Temporarily protect the sulfonyl group as a sulfonamide (via reaction with NH3/MeOH) to direct substitution at chlorine sites.
Post-reaction analysis via X-ray crystallography or NOESY NMR confirms regiochemical outcomes .
Q. Notes
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUMSPCGPZYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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